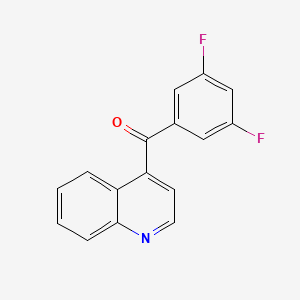

![molecular formula C16H11N3O4 B1433694 4-[(8-Nitroquinolin-2-yl)amino]benzoic acid CAS No. 330663-19-9](/img/structure/B1433694.png)

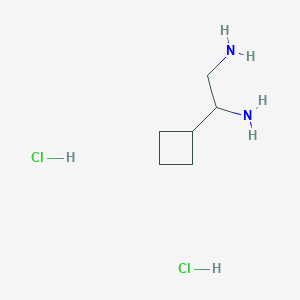

4-[(8-Nitroquinolin-2-yl)amino]benzoic acid

Übersicht

Beschreibung

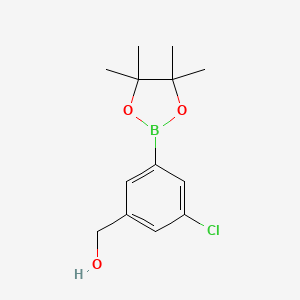

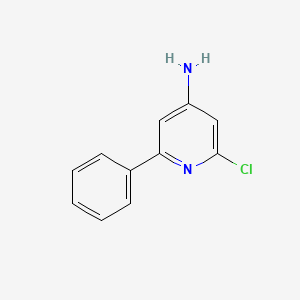

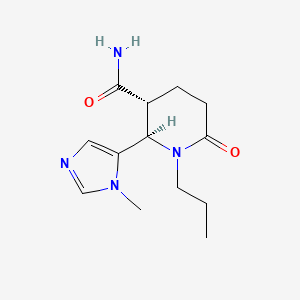

4-[(8-Nitroquinolin-2-yl)amino]benzoic acid, also known as NQBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NQBA is a derivative of quinoline and benzoic acid, and its unique structure makes it a promising candidate for use in drug development, as well as in other areas of research.

Wissenschaftliche Forschungsanwendungen

Solvation Controlling Reaction Paths

- Singh and Baruah (2008) investigated the condensation reactions of certain imide derivatives, providing insights into gel formation and solvation effects in chemical processes involving nitroquinoline compounds (Singh & Baruah, 2008).

Antibacterial Properties

- Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone models, examining their antibacterial properties. This study demonstrates the potential use of nitroquinoline compounds in developing new antibacterial agents (Al-Hiari et al., 2007).

Antimycobacterial Activities

- Senthilkumar et al. (2009) focused on synthesizing novel 6-nitroquinolone-3-carboxylic acids and evaluating their antimycobacterial activities. This research is significant in the context of developing new treatments for tuberculosis (Senthilkumar et al., 2009).

Nucleophilic Amination

- Szpakiewicz and Grzegożek (2008) studied the vicarious nucleophilic substitution of nitroquinolines. This research adds to the understanding of chemical reactions involving nitroquinoline compounds (Szpakiewicz & Grzegożek, 2008).

Corrosion Inhibition

- Rbaa et al. (2020) synthesized benzimidazole derivatives based on 8-hydroxyquinoline, exploring their use as corrosion inhibitors for mild steel, highlighting another industrial application of nitroquinoline derivatives (Rbaa et al., 2020).

Redox-Annulations

- Rickertsen et al. (2020) explored redox-neutral annulations involving amines and nitromethylbenzaldehyde, demonstrating the potential for creating complex chemical structures involving nitroquinoline compounds (Rickertsen et al., 2020).

Nitro Reduction in Carcinogenic Agents

- Kato et al. (1970) investigated the reduction of 4-nitroquinoline N-oxide, a carcinogen, by rat liver, providing insights into the biological interactions and potential toxicity of nitroquinoline compounds (Kato et al., 1970).

Synthesis of Quinolines

- Khodair et al. (1999) focused on the synthesis of substituted quinolines, demonstrating the versatility of nitroquinoline compounds in synthesizing diverse heterocyclic structures (Khodair et al., 1999).

Eigenschaften

IUPAC Name |

4-[(8-nitroquinolin-2-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4/c20-16(21)11-4-7-12(8-5-11)17-14-9-6-10-2-1-3-13(19(22)23)15(10)18-14/h1-9H,(H,17,18)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDBWPLCOSSTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)NC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

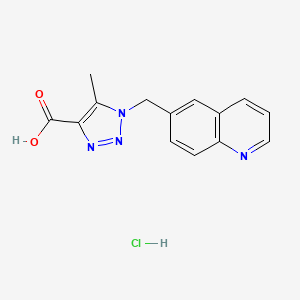

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B1433619.png)

![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)